molecular formula C6H8F3N B2943002 1-(Trifluoromethyl)cyclopent-3-en-1-amine CAS No. 1379172-94-7

1-(Trifluoromethyl)cyclopent-3-en-1-amine

Cat. No.: B2943002
CAS No.: 1379172-94-7
M. Wt: 151.132
InChI Key: DVMBGXXYDZXGDY-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopent-3-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopentene derivatives. For instance, starting from commercially available trifluoropropanoic acid or its methyl ester, a more convenient and effective synthetic route has been developed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopent-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopent-3-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclopent-3-en-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)cyclopent-3-en-1-amine is unique due to its combination of a trifluoromethyl group and an amine functional group attached to a cyclopentene ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(trifluoromethyl)cyclopent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5(10)3-1-2-4-5/h1-2H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMBGXXYDZXGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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